6-Amino-3-bromopicolinaldehyde

Description

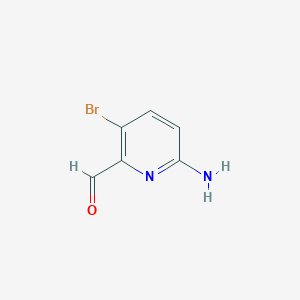

6-Amino-3-bromopicolinaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino group (-NH₂) at the 6-position, a bromine atom at the 3-position, and an aldehyde (-CHO) functional group at the 2-position. Its molecular formula is C₆H₅BrN₂O, with a molecular weight of 201.02 g/mol. This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, agrochemical research, and materials science due to its reactive aldehyde group and electron-rich pyridine core.

Properties

IUPAC Name |

6-amino-3-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMJJCHXWSPHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856488 | |

| Record name | 6-Amino-3-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227604-02-5 | |

| Record name | 6-Amino-3-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-bromopicolinaldehyde typically involves the bromination of picolinaldehyde followed by the introduction of an amino group. One common method includes:

Bromination: Picolinaldehyde is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source under controlled conditions to replace the bromine atom with an amino group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or organometallic reagents under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids, nitriles, or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-bromopicolinaldehyde has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and screening.

Material Science: It can be used in the synthesis of functional materials, such as ligands for metal complexes or components of organic electronic devices.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromopicolinaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and aldehyde groups allows for versatile interactions with various biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-amino-3-bromopicolinaldehyde with structurally analogous pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogs and Substituent Variations

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: this compound is prioritized in kinase inhibitor synthesis due to its ability to form imine linkages with amine-containing bioactive molecules. Its carboxylic acid analog, 6-amino-3-bromopicolinic acid (CAS 1033201-61-4), is a direct precursor for anticoagulant APIs.

Agrochemical Utility :

Chlorinated analogs (e.g., 3-bromo-6-chloropicolinaldehyde) demonstrate superior pesticidal activity against lepidopteran pests, attributed to increased membrane permeability.- Synthetic Challenges: Bromine at the 3-position in this compound complicates direct functionalization due to steric and electronic deactivation, often requiring palladium-catalyzed cross-coupling for further derivatization.

Biological Activity

6-Amino-3-bromopicolinaldehyde is an organic compound characterized by its unique structure, featuring both an amino group and a bromine atom attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of drug development and organic synthesis.

- Molecular Formula : C₆H₅BrN₂O

- CAS Number : 1227604-02-5

The synthesis of this compound typically involves the bromination of picolinaldehyde followed by amination, allowing for the introduction of functional groups that enhance its biological activity. The compound serves as a versatile building block in organic synthesis, especially in the development of pharmaceuticals and agrochemicals .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both amino and aldehyde groups facilitates diverse interactions with biomolecules, potentially leading to therapeutic effects. This dual functionality allows for modulation of enzyme activity and receptor binding, making it a candidate for further pharmacological exploration .

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives of this compound against various human tumor cell lines. For example, a study assessed the compound's efficacy on pancreatic carcinoma (PANC-1), colon adenocarcinoma (COLO-205), malignant melanoma (A-2058), and lung squamous cell carcinoma (EBC-1). The results indicated that certain derivatives exhibited significant cytotoxicity in the low micromolar range, suggesting their potential as novel antitumor agents .

Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines

| Cell Line | IC50 (µM) | Method Used |

|---|---|---|

| PANC-1 | 5.0 | Real-time impedimetry |

| COLO-205 | 7.5 | AlamarBlue assay |

| A-2058 | 10.0 | AlamarBlue assay |

| EBC-1 | 6.0 | AlamarBlue assay |

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been investigated for their antimicrobial effects. Preliminary findings indicate that certain compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Study on Anticancer Activity

A comprehensive study conducted by researchers involved treating various cancer cell lines with different concentrations of this compound derivatives. The study utilized a range of assays to determine cell viability and proliferation rates post-treatment. Results showed that derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting their therapeutic potential .

Synthesis and Evaluation

Another research initiative focused on synthesizing novel derivatives based on the structure of this compound. The synthesized compounds were evaluated for their binding affinity to specific cancer-related proteins. The study concluded that modifications to the amino group significantly enhanced binding efficiency, indicating a promising direction for drug design .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 6-Amino-3-bromopicolinaldehyde, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : Begin with bromination of picolinaldehyde derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) to minimize side reactions. Follow with amination via reductive alkylation or nucleophilic substitution. Use fractional crystallization or column chromatography for purification, referencing solvent polarity gradients (e.g., hexane/ethyl acetate) . Monitor reaction progress via TLC and optimize parameters (temperature, stoichiometry, catalyst loading) using design-of-experiment (DoE) frameworks .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine H/C NMR to confirm bromine and aldehyde positions (δ ~10 ppm for aldehyde protons). Use high-resolution mass spectrometry (HRMS) for molecular ion validation. Pair HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ ~250–300 nm) to assess purity (>95%). Cross-reference with X-ray crystallography for structural confirmation if crystalline derivatives are obtainable .

Q. How can researchers mitigate hazards during handling and storage of this compound?

- Methodological Answer : Store at 2–8°C in amber vials to prevent aldehyde oxidation. Use fume hoods, nitrile gloves, and PPE during synthesis. Follow H313 (skin contact hazard) and H333 (inhalation risk) protocols, including emergency eye washes (P305+P351) and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can contradictory data on catalytic cross-coupling efficiency with this compound be resolved?

- Methodological Answer : Apply triangulation by comparing results from Suzuki-Miyaura (Pd catalysts) vs. Ullmann (Cu catalysts) reactions. Analyze discrepancies via kinetic studies (Arrhenius plots) and DFT calculations to identify transition-state barriers. Validate using controlled solvent systems (e.g., DMF vs. THF) and ligand screening (e.g., biphenylphosphines) to isolate variables affecting turnover .

Q. What computational strategies predict the reactivity of this compound in multicomponent reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to map electrophilic/nucleophilic sites. Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzyme active sites). Validate predictions with experimental kinetic isotope effects (KIEs) and Hammett plots .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 3–10 (buffer solutions) and 25–60°C. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the aldehyde group). Use Arrhenius modeling to extrapolate shelf-life. Include control experiments with antioxidants (e.g., BHT) to assess oxidative pathways .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (IC/EC). Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Address outliers via Grubbs’ test and confirm reproducibility across ≥3 independent replicates .

Q. How can researchers reconcile conflicting results in solvent effects on the compound’s catalytic activity?

- Methodological Answer : Employ response surface methodology (RSM) to model solvent polarity (Kamlet-Taft parameters) and dielectric constant interactions. Validate with principal component analysis (PCA) to cluster solvents by performance. Use mixed-effects models to account for batch-to-batch variability .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.